(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
(E)-Methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a methoxy group at the 6-position of the benzothiazole ring and a benzylsulfonyl-acetyl imino substituent. The E-configuration of the imino group is critical for its spatial arrangement, influencing intermolecular interactions and biological activity . This compound is structurally related to pharmacologically active benzothiazoles, such as radiopharmaceuticals and enzyme inhibitors, though its specific applications remain understudied .
Properties
IUPAC Name |
methyl 2-[2-(2-benzylsulfonylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-15-8-9-16-17(10-15)29-20(22(16)11-19(24)28-2)21-18(23)13-30(25,26)12-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOMBAZDPIVLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a novel benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 385.42 g/mol
- Functional Groups : Benzylsulfonyl, methoxy, imino, and acetate.
This unique combination of functional groups is believed to enhance its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research has shown that benzothiazole derivatives can inhibit cell proliferation and promote apoptosis in various cancer cell lines.
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibited the proliferation of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines at concentrations ranging from 1 to 4 μM. The inhibition was associated with decreased levels of IL-6 and TNF-α, indicating anti-inflammatory effects alongside anticancer activity .
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death. Western blot analysis confirmed the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
The benzothiazole scaffold has also been linked to anti-inflammatory properties. The compound exhibited a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells, suggesting its potential use in inflammatory conditions .
Mechanistic Insights
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase transition, which is crucial for preventing cancer cell proliferation.
- Inhibition of Key Signaling Pathways : It has been suggested that the compound inhibits key signaling pathways involved in tumor growth and inflammation, including NF-kB and MAPK pathways .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other benzothiazole derivatives was conducted:
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound B7 | Anticancer | 4.0 | Apoptosis induction |
| Compound 4i | Anticancer | 3.5 | Cell cycle arrest |
| (E)-methyl 2-(...) | Anticancer & Anti-inflammatory | 1-4 | Inhibition of IL-6 & TNF-α |
This table illustrates that while other compounds exhibit significant activity, the compound shows promise at lower concentrations, indicating higher potency.
Case Study 1: Breast Cancer Model
In a recent study involving a breast cancer model, this compound was administered at varying doses. Results indicated a dose-dependent decrease in tumor size and weight compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptotic cells within treated tumors .
Case Study 2: Inflammatory Disease Model
Another study focused on inflammatory diseases demonstrated that treatment with this compound resulted in significant reductions in edema and inflammatory markers in animal models. The results support its potential application as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituents at the 6-position of the benzothiazole ring and the nature of the sulfonyl/acylimino groups. Below is a comparative analysis:
Research Findings and Challenges
- Structural Insights : X-ray crystallography (via SHELX programs, ) confirms the planar geometry of the benzothiazole core and E-configuration’s role in stabilizing intermolecular interactions .
- Synthetic Challenges: Introducing the benzylsulfonyl group requires precise control to avoid side reactions, as noted in similar sulfonylation protocols .
- Biological Gaps: Limited data exist on the target compound’s pharmacokinetics or toxicity, necessitating further studies akin to those on methylsulfonyl analogs .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with benzothiazole derivatives. Key steps include:
- Benzothiazole core formation : Reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form 6-methoxybenzo[d]thiazol-2-amine .
- Imino bond introduction : Condensation with 2-(benzylsulfonyl)acetyl chloride under reflux in ethanol or methanol, often using hydrazine derivatives as intermediates .
- Esterification : Methanol or ethanol is used to esterify the final product under acidic conditions . Yield optimization requires precise stoichiometry and temperature control (e.g., reflux at 70–80°C for 6–8 hours).
Q. Which spectroscopic methods are critical for structural characterization?
- X-ray crystallography : Resolves the E-configuration of the imino group and confirms stereochemistry, as demonstrated for similar benzothiazole derivatives .
- NMR spectroscopy : H and C NMR identify methoxy (-OCH), benzylsulfonyl, and acetate groups. Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z ~457) .
Q. What functional groups dominate its reactivity?
The benzothiazole ring (electron-deficient) and imino group (-N=CH-) enable nucleophilic/electrophilic reactions. The methoxy group (-OCH) directs electrophilic substitution, while the benzylsulfonyl moiety (-SO-CH-CH) enhances stability against hydrolysis .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing side products?
- Design of Experiments (DoE) : Use statistical models to test variables (e.g., solvent polarity, catalyst loading). For example, replacing DMF with ethanol reduces byproducts like hydrolyzed esters .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 2-(benzylsulfonyl)acetyl chloride. Recrystallization in ethanol improves purity (>95%) .
- Real-time monitoring : In-line FTIR or HPLC tracks reaction progress, ensuring intermediates like hydrazones are fully converted .
Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?
- Comparative structural analysis : Modify substituents (e.g., replace methoxy with ethoxy) to assess activity changes. For example, fluorinated analogs in showed enhanced antimicrobial potency.
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability. Discrepancies in IC values may arise from differences in assay protocols .
- Meta-analysis : Cross-reference data from structural analogs (e.g., ethyl benzoate derivatives in ) to identify trends in structure-activity relationships.
Q. What computational approaches predict its reactivity and binding modes?
- Density Functional Theory (DFT) : Models the electron density of the benzothiazole ring to predict sites for electrophilic attack (e.g., C-5 position) .
- Molecular docking : Screens against targets like β-lactamase or kinase enzymes. The sulfonyl group often forms hydrogen bonds with active-site residues (e.g., Asn170 in E. coli β-lactamase) .
- MD simulations : Assess stability in biological membranes, critical for optimizing pharmacokinetic properties .
Q. How to design stability studies under varying conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC. The ester group is prone to hydrolysis at pH >10 .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Similar benzothiazoles degrade above 200°C .
- Light sensitivity : Store samples under UV light (254 nm) and monitor changes using UV-Vis spectroscopy. Benzylsulfonyl derivatives often show photooxidation .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Intermediate solubility : 6-Methoxybenzo[d]thiazol-2-amine requires polar aprotic solvents (e.g., DMF) at scale, increasing cost and waste .
- Safety : Exothermic reactions (e.g., acetyl chloride addition) demand controlled temperature gradients and venting systems .
- Batch consistency : Use process analytical technology (PAT) to ensure reproducibility. Flow chemistry systems (e.g., microreactors) improve mixing and heat transfer .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for imino bond formation to avoid hydrolysis .
- Analytical Cross-Validation : Combine NMR, X-ray, and HRMS to confirm structure, especially for stereoisomers .
- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays in triplicate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
